molecular formula C39H32OP2 B1684198 Xantphos CAS No. 161265-03-8

Xantphos

Cat. No. B1684198
M. Wt: 578.6 g/mol
InChI Key: CXNIUSPIQKWYAI-UHFFFAOYSA-N
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Description

Xantphos is an organophosphorus compound derived from the heterocycle xanthene . It is used as a bidentate diphosphine ligand and is noteworthy for having a particularly wide bite angle (108°) . Such ligands are useful in the hydroformylation of alkenes .


Synthesis Analysis

Xantphos forms complexes with a wide range of metals, which in turn are used in a broad spectrum of catalytic methods, including hydroformylations, hydrocyanations, carbonylations, cross-couplings, and C–H activation reactions forming C–C and C–X bonds . The ligand is prepared by double directed lithiation of 9,9-dimethylxanthene with sec-butyllithium followed by treatment with chlorodiphenylphosphine .


Molecular Structure Analysis

Xantphos contains two phosphine moieties that can strongly bind to a metal center in a bidentate fashion, leading to the formation of a well-defined complex . Both phosphine sites are set well apart across the xanthene scaffold, resulting in a wide ‘bite angle’ of 111° . The geometry of xantphos inherently favors the formation of trigonal or tetrahedral complexes .


Chemical Reactions Analysis

Xantphos has been found to be an efficient ligand for palladium-catalyzed allyl cross-coupling reactions of aryl bromides and triflates with allylindium reagents generated in situ from allyl acetates and indium . The Xantphos ligand aids in forming iminium-coordinated palladium complexes, promotes the reductive elimination step of aminomethylation, and can stabilize Pd (0) species .


Physical And Chemical Properties Analysis

Xantphos has a molecular formula of C39H32OP2 and a molecular weight of 578.6 g/mol . It is a colorless solid with a density of 1.34 g/mL . It has a melting point of 224 to 228 °C and is soluble in organic solvents .

Safety And Hazards

Xantphos is harmful if swallowed and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Future Directions

Xantphos can readily shift between different bite angles and mono-, bi-, and tridentate binding modes during a catalytic process, stabilizing each consecutive catalytic intermediate . This versatility makes Xantphos a promising ligand for future developments in transition metal catalysis .

properties

IUPAC Name

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32OP2/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNIUSPIQKWYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H32OP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348350
Record name Xantphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xantphos

CAS RN

161265-03-8
Record name 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine]
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xantphos
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161265038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xantphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphine, 1,1'-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenyl
Source European Chemicals Agency (ECHA)
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Record name XANTPHOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMU72MOG9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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